Tranylcypromine hydrochloride

Übersicht

Beschreibung

Tranylcypromine hydrochloride is a monoamine oxidase inhibitor used primarily in the treatment of major depressive disorder. It is a propylamine formed from the cyclization of the side chain of amphetamine. This compound is effective in treating major depression, dysthymic disorder, and atypical depression. It is also useful in panic and phobic disorders .

Wirkmechanismus

Target of Action

Tranylcypromine hydrochloride primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .

Mode of Action

This compound irreversibly and nonselectively inhibits MAO . This inhibition leads to an increase in the levels of monoamines released upon synaptic firing . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .

Biochemical Pathways

The inhibition of MAO by this compound affects the catabolism of various neurotransmitters . This results in the potentiation of monoaminergic activity in the brain, which can alleviate symptoms of depression .

Pharmacokinetics

Tranylcypromine has a half-life of 2 hours and inhibits CYP2A6 at standard doses . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can impact its bioavailability and therapeutic effects .

Result of Action

The primary result of this compound’s action is the alleviation of depressive symptoms . By inhibiting MAO and increasing monoaminergic activity, tranylcypromine can effectively treat major depression, dysthymic disorder, and atypical depression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as tyramine, can interact with tranylcypromine and affect its action . Furthermore, the drug’s efficacy can be influenced by the individual’s overall health status, genetic factors, and concurrent use of other medications .

Biochemische Analyse

Biochemical Properties

Tranylcypromine hydrochloride plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase enzymes. This inhibition leads to an increase in the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The compound interacts with enzymes like monoamine oxidase A and monoamine oxidase B, binding irreversibly to their active sites and preventing the breakdown of neurotransmitters . Additionally, this compound has been found to inhibit lysine-specific demethylase 1, an enzyme involved in the demethylation of histones, thereby affecting gene expression .

Cellular Effects

This compound influences various types of cells and cellular processes. In neuronal cells, it increases the levels of neurotransmitters, which can enhance mood and alleviate symptoms of depression. The compound also affects cell signaling pathways by modulating the activity of neurotransmitter receptors and transporters. Furthermore, this compound can impact gene expression by inhibiting lysine-specific demethylase 1, leading to changes in the transcriptional activity of genes involved in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its irreversible binding to the active sites of monoamine oxidase enzymes. This binding prevents the enzymes from catalyzing the oxidative deamination of neurotransmitters, resulting in increased levels of serotonin, norepinephrine, and dopamine in the brain . Additionally, this compound inhibits lysine-specific demethylase 1 by interacting with its flavin adenine dinucleotide cofactor, leading to changes in histone methylation and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be relatively stable, but its activity may decrease due to degradation or metabolic processes. Long-term exposure to this compound can lead to sustained increases in neurotransmitter levels, but it may also result in adaptive changes in receptor sensitivity and gene expression . In vitro and in vivo studies have shown that prolonged use of this compound can lead to alterations in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit monoamine oxidase enzymes and increase neurotransmitter levels without causing significant adverse effects. At higher doses, this compound may lead to toxic effects, including hypertensive crises and serotonin syndrome . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this dosage can result in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidative deamination and conjugation reactions. The compound interacts with enzymes such as cytochrome P450 2A6, which plays a role in its metabolism . This compound can also affect metabolic flux by altering the levels of neurotransmitters and other metabolites in the brain and peripheral tissues .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on neurotransmitter levels. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . This compound can also affect its localization and accumulation by binding to specific cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the mitochondria, where monoamine oxidase enzymes are found. This localization allows this compound to effectively inhibit these enzymes and increase neurotransmitter levels . Additionally, this compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals .

Vorbereitungsmethoden

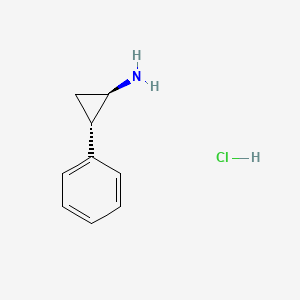

Synthetische Routen und Reaktionsbedingungen: Tranylcyprominhydrochlorid wird durch Cyclisierung der Seitenkette von Amphetamin zu einem Propylamin synthetisiert. Der Prozess beinhaltet die Bildung eines Cyclopropanrings, der zur Verbindung 2-Phenylcyclopropan-1-amin führt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Tranylcyprominhydrochlorid beinhaltet typischerweise denselben Syntheseweg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Spezifische Details zu den industriellen Produktionsverfahren sind proprietär und können je nach Hersteller variieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tranylcyprominhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, obwohl spezifische Bedingungen und Reagenzien für diese Reaktion in der Literatur nicht üblicherweise detailliert sind.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten, aber auch hier sind spezifische Details begrenzt.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Phenylgruppe.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit Tranylcyprominhydrochlorid verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen und Drücke, um das gewünschte Ergebnis zu gewährleisten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung verschiedener oxidierter Derivate von Tranylcyprominhydrochlorid führen.

Wissenschaftliche Forschungsanwendungen

Tranylcyprominhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet, die Monoaminoxidase-Hemmer betreffen.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf Monoaminoxidase-Enzyme und deren Rolle bei der Regulierung von Neurotransmittern untersucht.

Medizin: Tranylcyprominhydrochlorid wird hauptsächlich zur Behandlung von schweren depressiven Störungen und anderen verwandten Erkrankungen eingesetzt.

Industrie: Die Verbindung wird in der pharmazeutischen Industrie zur Herstellung von Antidepressiva eingesetzt.

5. Wirkmechanismus

Tranylcyprominhydrochlorid hemmt irreversibel und nichtselektiv Monoaminoxidase (MAO), ein Enzym, das die oxidative Desaminierung mehrerer Neurotransmitter katalysiert, darunter Serotonin, Noradrenalin, Adrenalin und Dopamin. Durch die Hemmung von MAO erhöht Tranylcyprominhydrochlorid die Konzentration dieser Neurotransmitter im Gehirn, was zur Linderung der Symptome von Depression beiträgt .

Ähnliche Verbindungen:

Phenelzin: Ein weiterer Monoaminoxidase-Hemmer, der zur Behandlung von Depressionen eingesetzt wird.

Isocarboxazid: Ein Hydrazin-Monoaminoxidase-Hemmer mit ähnlichen Anwendungen.

Selegilin: Ein selektiver Monoaminoxidase-B-Hemmer, der zur Behandlung der Parkinson-Krankheit und Depressionen eingesetzt wird.

Einzigartigkeit: Tranylcyprominhydrochlorid ist einzigartig in seinem schnellen Aktivitätsbeginn und seiner Nicht-Hydrazin-Struktur, die es von anderen Monoaminoxidase-Hemmern wie Phenelzin und Isocarboxazid unterscheidet. Seine Fähigkeit, bei höheren Dosen als Noradrenalin-Wiederaufnahmehemmer und schwacher Dopamin-Freisetzer zu wirken, unterscheidet es ebenfalls von anderen ähnlichen Verbindungen .

Vergleich Mit ähnlichen Verbindungen

Phenelzine: Another monoamine oxidase inhibitor used to treat depression.

Isocarboxazid: A hydrazine monoamine oxidase inhibitor with similar applications.

Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease and depression.

Uniqueness: Tranylcypromine hydrochloride is unique in its rapid onset of activity and its non-hydrazine structure, which differentiates it from other monoamine oxidase inhibitors like phenelzine and isocarboxazid. Its ability to act as a norepinephrine reuptake inhibitor and weak dopamine releaser at higher doses also sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-OULXEKPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047781 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260770 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1986-47-6, 37388-05-9 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

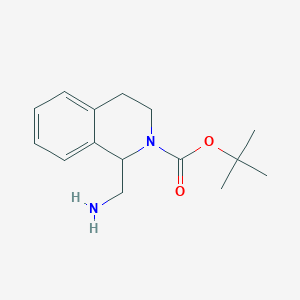

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

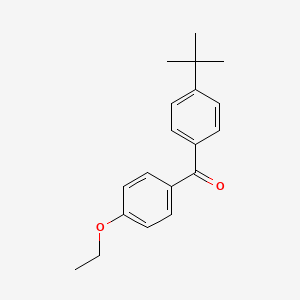

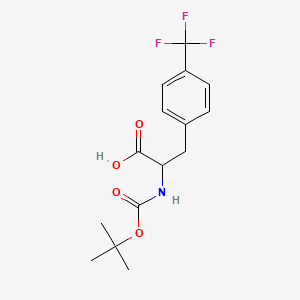

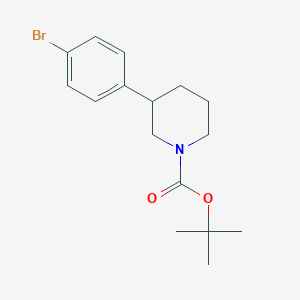

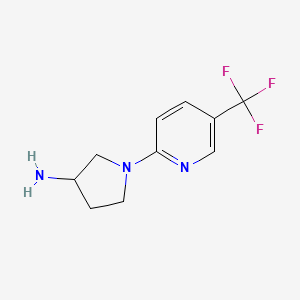

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.